N-(2,4-dimethylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-18-8-13-23(19(2)14-18)30-27(33)24-16-31(17-28-24)15-20-9-11-21(12-10-20)29-26(32)22-6-4-5-7-25(22)34-3/h4-14,16-17H,15H2,1-3H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHAGPURTFAVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique structure characterized by an imidazole core with diverse substituents that enhance its biological activity. The presence of a dimethylphenyl group and a methoxybenzamido moiety contributes to its chemical properties and reactivity. These structural attributes may facilitate interactions with various biological targets, influencing enzyme activities and inflammatory responses.
| Component | Description |
|---|---|
| Core Structure | Imidazole |
| Substituents | 2,4-Dimethylphenyl, 4-(2-methoxybenzamido)benzyl |
| Molecular Formula | C20H24N4O2 |
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent by inhibiting specific inflammatory pathways. Studies have demonstrated its efficacy in reducing inflammation markers in vitro and in vivo models .
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. Its structural similarity to known antimicrobial agents indicates potential effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : Interaction studies have indicated that this compound can bind to specific enzymes or receptors, potentially modulating their activity. This could lead to therapeutic applications in conditions influenced by enzyme activity.
The mechanisms through which this compound exerts its biological effects include:
- Targeting Inflammatory Pathways : The compound may act on key signaling pathways involved in inflammation, potentially inhibiting the production of pro-inflammatory cytokines .
- Enzyme Interaction : It may function as an inhibitor or activator of enzymes critical for various biochemical processes, thus influencing metabolic pathways related to disease mechanisms .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of imidazole derivatives similar to this compound:
- Anti-inflammatory Study : A study evaluating various imidazole derivatives demonstrated that compounds with similar structural features exhibited significant anti-inflammatory activity in animal models. The lead compounds showed reduced levels of inflammatory mediators compared to controls .
- Antimicrobial Evaluation : Another research effort focused on synthesizing and testing imidazole derivatives against bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting a promising avenue for developing new antimicrobial agents .
- Enzyme Inhibition Studies : Interaction studies revealed that the compound effectively binds to specific enzymes involved in metabolic pathways associated with inflammation and infection. This binding affinity suggests potential therapeutic applications in treating diseases characterized by dysregulated enzyme activity .
Scientific Research Applications
Medicinal Chemistry
This compound exhibits significant promise in the development of novel pharmaceuticals. Its structure, characterized by an imidazole ring and various functional groups, suggests potential interactions with biological targets.
- Anticancer Activity : Recent studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. Research has demonstrated that imidazole derivatives can induce apoptosis in cancer cells, suggesting that N-(2,4-dimethylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide may possess anticancer properties. For instance, a study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the importance of structural modifications in enhancing efficacy against cancer cells .
- Antiviral Properties : The compound's structural similarities to known antiviral agents suggest potential activity against viruses such as HIV. In vitro studies of related compounds have shown promising anti-HIV activity, indicating that further exploration of this compound could lead to effective antiviral therapies .
Biological Research
The compound's unique chemical structure allows it to serve as a valuable tool in biological research.
- Biochemical Assays : Compounds like this compound can be used in biochemical assays to study enzyme inhibition or receptor modulation. The imidazole moiety is known for its ability to interact with various biological macromolecules, making it an excellent candidate for exploring enzyme kinetics or receptor-ligand interactions .
- Target Identification : The compound can also play a role in identifying new biological targets for drug development. By assessing its binding affinity and activity against specific enzymes or receptors, researchers can elucidate its mechanism of action and potential therapeutic applications .
Pharmacological Insights
Understanding the pharmacological profile of this compound is crucial for its development as a therapeutic agent.
- Pharmacokinetics and Toxicology : Comprehensive studies are essential to evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profiles of this compound. Initial findings suggest that modifications to the imidazole structure can enhance solubility and bioavailability while reducing toxicity .
- Clinical Implications : If proven effective in preclinical models, this compound could advance to clinical trials for various conditions such as cancer or viral infections. Its unique properties may allow it to overcome some limitations faced by existing therapies.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several imidazole/benzimidazole-carboxamide derivatives. Key comparisons are summarized below:
Key Structural and Pharmacological Insights
Core Heterocycle: Imidazole vs. Benzimidazole derivatives (e.g., ) exhibit broader π-π stacking interactions due to their fused aromatic system, favoring targets like DNA topoisomerases .
Substituent Effects :
- Methoxy vs. Chloro Groups : Methoxy substituents (e.g., in the target compound and ) improve solubility and moderate electron-donating effects, while chloro groups (e.g., ) enhance lipophilicity and electrophilic interactions.
- Carboxamide Position : The 4-carboxamide position in imidazole derivatives (e.g., ) is critical for hydrogen-bonding with kinase ATP-binding domains, a feature exploited in kinase inhibitor design .
Synthetic Routes :
- The target compound’s synthesis likely involves sequential coupling of 2-methoxybenzamido-benzylamine with imidazole-4-carboxylic acid derivatives, analogous to oxalyl chloride-mediated protocols in . This contrasts with benzimidazole derivatives synthesized via reductive cyclization (e.g., ), which streamline multi-step processes but require stringent redox conditions.
Biological Activity :
- While the target compound lacks explicit pharmacological data, structurally related carboxamides demonstrate anticancer activity via kinase inhibition (e.g., ) and anti-inflammatory effects through COX-2 suppression . The 2,4-dimethylphenyl group may enhance metabolic stability compared to smaller substituents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N-(2,4-dimethylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step condensation and coupling reactions. For example:
Imidazole Core Formation : Reacting substituted benzaldehydes with amines (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) under reflux with glacial acetic acid as a catalyst .
Benzamido Group Introduction : Coupling 2-methoxybenzoyl chloride with a benzylamine intermediate via nucleophilic acyl substitution.
Final Assembly : Linking the imidazole-carboxamide moiety to the benzyl group using coupling agents like EDC/HOBt.
- Key Tools : Thin-layer chromatography (TLC) with acetone:hexane:ethyl acetate (1:4:2) for monitoring progress .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C-NMR : Critical for verifying aromatic proton environments (e.g., δ 7.51–8.34 ppm for benzoyl groups) and carbonyl carbons (δ ~160–195 ppm) .
- HRMS (ESI) : Validates molecular weight (e.g., [M + Na]+ or [M + H]+ ions) with accuracy ≤0.5 ppm .
- HPLC Purity Analysis : ≥98% purity thresholds ensure reproducibility in biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during condensation steps?
- Methodological Answer :
- Solvent Selection : Absolute ethanol or DMF enhances solubility of intermediates, reducing side products .
- Catalyst Screening : Glacial acetic acid (5 drops) improves imine formation efficiency vs. stronger acids (e.g., HCl), which may hydrolyze sensitive groups .
- Temperature Control : Reflux at 80–100°C balances reaction rate and thermal stability of the imidazole core .
Q. How can researchers resolve discrepancies in NMR or crystallographic data for derivatives of this compound?
- Methodological Answer :
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) resolves ambiguous proton assignments, as demonstrated for analogous benzimidazole derivatives .
- Dynamic NMR Studies : Variable-temperature NMR can identify conformational exchange in flexible substituents (e.g., methoxybenzamido groups) .
- DFT Calculations : Compare experimental 13C-NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate tautomeric forms .
Q. What strategies address contradictory biological activity data in studies involving this compound?
- Methodological Answer :
- Dose-Response Curves : Ensure IC50 values are replicated across ≥3 independent assays (e.g., enzyme inhibition vs. cell viability) .
- Metabolic Stability Testing : Use liver microsomes to rule out false negatives due to rapid degradation .
- Structural-Activity Relationship (SAR) : Systematically vary substituents (e.g., 2-methoxy vs. 4-fluoro on benzamido) to isolate pharmacophore contributions .
Data Contradiction Analysis
Q. Why might yield variations occur in the final coupling step, and how can they be mitigated?
- Root Causes :
- Moisture Sensitivity : Imidazole-carboxamide intermediates are hygroscopic; use anhydrous solvents and inert atmospheres .
- Steric Hindrance : Bulky substituents (e.g., 2,4-dimethylphenyl) reduce coupling efficiency; switch to DCC/DMAP for improved activation .
Experimental Design Considerations
Q. How should researchers design assays to evaluate this compound’s kinase inhibition potential?
- Methodological Answer :
- Kinase Panel Screening : Use ATP-competitive assays (e.g., ADP-Glo™) across 50+ kinases to identify selectivity profiles .
- Crystallographic Binding Studies : Co-crystallize the compound with target kinases (e.g., JAK2 or EGFR) to map binding interactions .
- Cellular Validation : Pair biochemical assays with phospho-specific Western blotting in relevant cell lines (e.g., HeLa or A549) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
